molecular formula C21H30N4O2 B2687066 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide CAS No. 862832-04-0

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide

Cat. No.: B2687066
CAS No.: 862832-04-0
M. Wt: 370.497
InChI Key: MPZKHFPVTOFSRU-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide is a synthetic indole-glyoxylamide derivative of significant interest in medicinal chemistry research. The core indole scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous pharmacologically active compounds . This specific molecule features a 1,2-dimethylindole core linked via a glyoxylamide bridge to a 4-ethylpiperazine propyl side chain. The structural combination of an indole ring with a piperazine moiety is a common design strategy in developing ligands for various central nervous system (CNS) and oncological targets, as the piperazine group often enhances solubility and contributes to receptor binding affinity . Researchers may investigate this compound as a potential lead for multiple therapeutic areas. Precedents from related molecules suggest its utility could be explored in oncology, given that indole-3-glyoxylamide derivatives have demonstrated potent anti-proliferative activity against various human cancer cell lines, such as cervical (Hela), breast (MCF7), and liver (HepG2) cancers, and have been shown to induce caspase-dependent apoptosis . Alternatively, its structural similarity to known alpha-adrenergic receptor antagonists, such as compounds used in models of benign prostatic hyperplasia (BPH), indicates potential research applications in urology and smooth muscle relaxation studies . The mechanism of action for research purposes would be highly dependent on the specific biological target, but could involve receptor antagonism, enzyme inhibition, or induction of apoptotic pathways in malignant cells.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O2/c1-4-24-12-14-25(15-13-24)11-7-10-22-21(27)20(26)19-16(2)23(3)18-9-6-5-8-17(18)19/h5-6,8-9H,4,7,10-15H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPZKHFPVTOFSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCNC(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Substitution Reactions: The indole core is then subjected to substitution reactions to introduce the 1,2-dimethyl groups. This can be achieved using methylating agents such as methyl iodide in the presence of a base.

    Amide Formation: The final step involves the formation of the amide bond.

Chemical Reactions Analysis

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on various biological pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues with Modified Amine Side Chains

Compound 11a–c ():
  • Structure: N-(3-(Dimethylamino)propyl)-2-oxoacetamide derivatives with octylsulfonamido-biphenyl groups.
  • Key Differences: Side Chain: Dimethylaminopropyl vs. ethylpiperazinepropyl in the target compound. Core: Biphenyl sulfonamide vs. dimethylindole.
  • Implications: The ethylpiperazine group in the target compound likely improves solubility and receptor binding (e.g., serotonin or dopamine receptors) compared to dimethylamino groups . The dimethylindole core may confer greater metabolic stability than the sulfonamide-linked biphenyl system.
Compound 2a ():
  • Structure : 2-[1-(4-Fluorobenzyl)-4-methoxy-1H-indol-3-yl]-N-(1H-pyrazol-3-yl)-2-oxoacetamide.
  • Key Differences :
    • Side Chain : Pyrazole vs. ethylpiperazinepropyl.
    • Substituents : 4-Fluorobenzyl and methoxy groups on indole vs. 1,2-dimethylindole.
  • The ethylpiperazine side chain may offer stronger basicity and ionizability, favoring aqueous solubility.

Analogs with Varied Indole Substitutions

F12016 ():
  • Structure : N-(2-Acetylphenyl)-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide.
  • Key Differences :
    • Side Chain : Acetylphenyl vs. ethylpiperazinepropyl.
    • Activity : Reported as inactive, underscoring the critical role of the ethylpiperazine moiety in the target compound’s bioactivity .

Heterocyclic and Fluorinated Analogues

Perfluorinated Sulfonamides ():
  • Examples: N-[3-(Dimethylamino)propyl]-undecafluoropentanesulfonamide.
  • Key Differences :
    • Core : Perfluorinated sulfonamides vs. dimethylindole-2-oxoacetamide.
  • Implications :
    • Perfluoroalkyl chains drastically increase hydrophobicity, reducing solubility compared to the target compound’s polar ethylpiperazine group .
Oxadiazole Derivatives ():
  • Structure : N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides.
  • Key Differences :
    • Heterocycle : Oxadiazole-sulfanyl vs. 2-oxoacetamide.
    • Substituents : Indolylmethyl vs. dimethylindole.

Piperazine-Modified Analogues

C24H28N4O3 ():
  • Structure : 2-(1H-Indol-3-yl)-N-[3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl]-2-oxoacetamide.
  • Key Differences :
    • Piperazine Substituent : 4-Methoxyphenyl vs. 4-ethyl in the target compound.
    • Indole Substitution : Unsubstituted indole vs. 1,2-dimethylindole.
  • Implications :
    • The methoxyphenyl group may enhance aromatic stacking interactions but reduce basicity compared to the ethyl group .
    • The dimethylindole in the target compound likely improves steric shielding, reducing oxidative metabolism.

Research Implications

The ethylpiperazinepropyl side chain and dimethylindole core in the target compound synergistically enhance solubility, metabolic stability, and receptor engagement compared to analogs. Structural modifications in similar compounds highlight the necessity of balancing lipophilicity and polarity for optimized pharmacokinetics and efficacy. Further studies should explore in vitro receptor binding assays and in vivo ADMET profiling to validate these hypotheses.

Biological Activity

The compound 2-(1,2-dimethyl-1H-indol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide is a derivative of indole and piperazine, which are known for their diverse biological activities. This article explores its biological activity, including its synthesis, structure, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H24N4O2C_{16}H_{24}N_{4}O_{2}, with a molecular weight of 304.39 g/mol. The structure features an indole ring, a piperazine moiety, and an acetamide group, which may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the indole and piperazine components. The Ugi reaction is often employed due to its efficiency in creating complex molecules from simple precursors. The detailed synthetic pathway can be summarized as follows:

  • Formation of Indole Derivative : Start with 1H-indole derivatives and react them with appropriate acylating agents.
  • Piperazine Integration : Introduce the piperazine moiety through alkylation or acylation reactions.
  • Final Coupling : Combine the two components using coupling reactions to yield the final product.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound has shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) cells.
Cell LineIC50 (µM)
HeLa5.00
MCF76.50
A5497.25

These findings suggest that the compound may induce apoptosis in cancer cells, leading to cell cycle arrest and reduced proliferation.

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Apoptosis Induction : Flow cytometry analysis indicates that treated cells undergo significant apoptosis.
  • Cell Cycle Arrest : The compound has been shown to cause G0/G1 phase arrest in treated cells, preventing progression to mitosis.

Case Studies

A notable study investigated the effects of similar indole derivatives on glioma cells. The results indicated that these compounds could inhibit cell growth effectively while sparing normal fibroblast cells, highlighting their potential as selective anticancer agents.

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